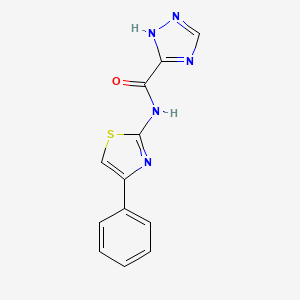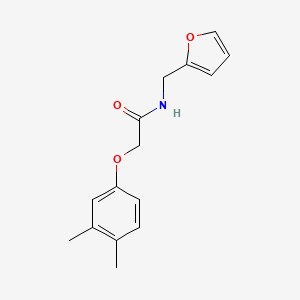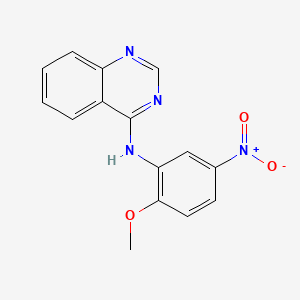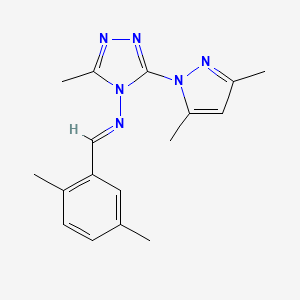
N-(2,5-dimethylbenzylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,5-dimethylbenzylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reaction with various aromatic aldehydes. This method has been demonstrated to afford substituted phenyl-N-(4H-1,2,4-triazol-4-yl)acrylamides, which can be cyclized further to yield the desired compounds. The purity and structure of these compounds are confirmed through spectroscopic methods, including 1H NMR and IR, indicating the formation of complex molecules with defined structural characteristics (Panchal & Patel, 2011).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves X-ray crystallography combined with Hirshfeld and DFT calculations, providing insights into intermolecular interactions, molecular packing, and electronic properties. For instance, derivatives incorporating pyrazole/piperidine/aniline moieties have been studied, revealing significant H...H, N...H, and H...C contacts, which are crucial for understanding the molecular stability and reactivity of these compounds (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving N-(2,5-dimethylbenzylidene)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine and similar compounds include nucleophilic substitutions and cyclization reactions under various conditions. These reactions are pivotal for the synthesis of a broad range of derivatives with potential biological activities. The reactions are facilitated by the compound's ability to undergo transformations with secondary amines, primary amines, and hydrazine hydrate, leading to the formation of new compounds with different chemical functionalities (Jilloju et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are largely determined by their molecular structure. For example, crystallization from ethanol can result in compounds forming crystals with monoclinic symmetry, indicative of the complex interactions and stable arrangements within the solid state. These properties are essential for determining the compound's suitability for various applications, including as intermediates in organic synthesis or as potential materials with specific functionalities (Dolzhenko et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the application scope of these compounds. For instance, their ability to act as intermediates in the synthesis of more complex molecules or their potential inhibitory actions against certain biological targets can be inferred from studies involving molecular docking and in silico analysis. Such analyses provide insights into the compound's binding interactions with biological receptors, highlighting their potential for further development into useful chemical entities (Nayak & Poojary, 2019).
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Structural Analysis : The synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties has been explored. Molecular structure investigations utilizing X-ray crystallography, Hirshfeld, and DFT calculations have been conducted to analyze intermolecular interactions and predict electronic properties and NMR chemical shifts, indicating the relevance of such compounds in material science and molecular engineering (Shawish et al., 2021).
Spectroscopic and Theoretical Investigations
- Azo Schiff Bases : New azo Schiff bases containing pyrazole derivatives have been synthesized and characterized by IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies, supported by DFT calculations. These studies suggest applications in the development of novel materials with specific electronic and structural properties (Özkınalı et al., 2018).
Novel Compound Synthesis
- Pyrazolo[5,1-c]triazines and Derivatives : Research has led to the synthesis of various compounds incorporating benzofuran moiety, showing the versatility of pyrazole derivatives in creating bioactive molecules and potential materials (Abdelhamid et al., 2012).
Biological Activity Screening
- CGPR Receptor Antagonists : Certain compounds, resulting from the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, were identified as CGRP receptor antagonists in a broad biological activity screening, highlighting the potential for therapeutic applications (Lim et al., 2014).
Material Science Applications
- Poly Vinyl Alcohol/Acrylic Acid Hydrogels : The modification of PVA/AAc hydrogels with amine compounds indicates significant potential for medical applications, particularly due to the enhanced thermal stability and promising biological activities of the modified polymers (Aly et al., 2015).
Heterocyclic Chemistry
- Pyrazole Blue Reactions : The behavior of pyrazole blue in reactions with primary aromatic amines and the formation of adducts demonstrate the chemical versatility of pyrazole derivatives for synthesizing complex molecules, potentially useful in dye manufacturing and biological research (Aly et al., 1997).
properties
IUPAC Name |
(E)-1-(2,5-dimethylphenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-11-6-7-12(2)16(8-11)10-18-23-15(5)19-20-17(23)22-14(4)9-13(3)21-22/h6-10H,1-5H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOTUKJKOZMFNY-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=NN2C(=NN=C2N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=N/N2C(=NN=C2N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5519767.png)
![(1S*,5R*)-3-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5519772.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)

![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)
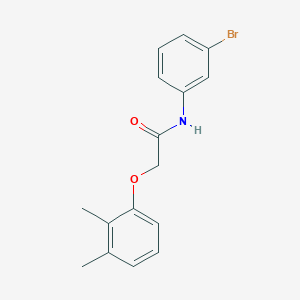
![N-[2-(aminocarbonyl)phenyl]-2-ethoxybenzamide](/img/structure/B5519829.png)
![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)

![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)
